Cas no 268-77-9 (Naphtho[2,3-b]thiophene)

Naphtho[2,3-b]thiophene is a polycyclic aromatic compound consisting of a thiophene ring fused to a naphthalene moiety. This structure imparts unique electronic and photophysical properties, making it valuable in organic semiconductor and optoelectronic applications. Its extended π-conjugation enhances charge carrier mobility, which is advantageous for use in organic field-effect transistors (OFETs) and photovoltaic devices. The compound also serves as a versatile building block in the synthesis of more complex heterocyclic systems. Its stability and planar geometry facilitate controlled molecular stacking, improving material performance in thin-film applications. Researchers leverage its properties for developing advanced materials with tailored electronic characteristics.
Naphtho[2,3-b]thiophene structure
Naphtho[2,3-b]thiophene structure
Product Name:Naphtho[2,3-b]thiophene
CAS No:268-77-9
MF:C12H8S
MW:184.256921768188
CID:274771
PubChem ID:67497
Update Time:2025-10-22

Naphtho[2,3-b]thiophene Chemical and Physical Properties

Names and Identifiers

    • Naphtho[2,3-b]thiophene
    • Naphtha[2,3-b]thiophene
    • benzo[f][1]benzothiole
    • Naphtho(2,3-b)thiophene
    • CYKIHIBNSFRKQP-UHFFFAOYSA-N
    • NSC149717
    • Maybridge1_007057
    • naphtho(2,3-b)thiophenie
    • HMS561I17
    • FCH843564
    • UNII-TJT7SES6N3
    • NSC 149717
    • CCG-45043
    • SCHEMBL144203
    • EINECS 205-977-9
    • NS00041786
    • TJT7SES6N3
    • THIOPHANTHRENE
    • 268-77-9
    • THIAPHANTHRENE
    • AKOS006279550
    • DTXSID60181304
    • SR-01000634836-1
    • 1-THIA-1H-BENZ(F)INDENE
    • NSC-149717
    • Naphtha(2,3-b)thiophene
    • DTXCID30103795
    • Inchi: 1S/C12H8S/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8H
    • InChI Key: CYKIHIBNSFRKQP-UHFFFAOYSA-N
    • SMILES: S1C=CC2C=C3C=CC=CC3=CC1=2

Computed Properties

  • Exact Mass: 184.03474
  • Monoisotopic Mass: 184.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.252
  • Boiling Point: 340.2°Cat760mmHg
  • Flash Point: 118.4°C
  • Refractive Index: 1.756
  • PSA: 0
  • LogP: 4.05450

Naphtho[2,3-b]thiophene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N953676-100mg
Naphtho[2,3-b]thiophene
268-77-9 98%
100mg
¥459.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N953676-250mg
Naphtho[2,3-b]thiophene
268-77-9 98%
250mg
¥1,044.00 2022-09-28

Naphtho[2,3-b]thiophene Suppliers

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Purity:98
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Additional information on Naphtho[2,3-b]thiophene

Comprehensive Overview of Naphtho[2,3-b]thiophene (CAS No. 268-77-9): Properties, Applications, and Research Insights

Naphtho[2,3-b]thiophene (CAS No. 268-77-9) is a polycyclic aromatic compound that has garnered significant attention in organic chemistry and materials science due to its unique structural and electronic properties. This fused-ring system, combining naphthalene and thiophene moieties, exhibits remarkable stability and optoelectronic characteristics, making it a valuable building block for advanced materials. Researchers and industries are increasingly exploring its potential in organic semiconductors, OLEDs, and photovoltaic devices, aligning with the global push toward sustainable energy solutions.

The compound's molecular structure features a planar configuration, which facilitates π-π stacking interactions—a critical factor in enhancing charge transport properties. Recent studies highlight its role in high-performance organic field-effect transistors (OFETs), where its electron mobility outperforms many traditional materials. This has sparked interest among startups and tech giants investing in flexible electronics and wearable technology, addressing the demand for lightweight, energy-efficient components.

From a synthetic perspective, Naphtho[2,3-b]thiophene is typically prepared via palladium-catalyzed cross-coupling reactions or cyclization techniques. Its synthetic versatility allows for functionalization at multiple positions, enabling tailored derivatives for specific applications. For instance, introducing electron-withdrawing groups can fine-tune its bandgap, a hot topic in optoelectronic material design. Such modifications are frequently discussed in forums and academic papers, reflecting the compound's relevance in cutting-edge research.

Environmental and green chemistry considerations are also driving innovation around this compound. Scientists are exploring solvent-free synthesis methods and biodegradable derivatives to reduce ecological footprints—a response to growing consumer demand for eco-friendly materials. These efforts align with the United Nations' Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).

In the pharmaceutical realm, while Naphtho[2,3-b]thiophene itself is not a drug candidate, its scaffold serves as a precursor for bioactive molecules. Computational studies suggest potential in kinase inhibition and anticancer agent development, though rigorous clinical validation remains ongoing. This dual utility in materials and life sciences underscores its interdisciplinary appeal.

Market analysts note rising patent filings related to Naphtho[2,3-b]thiophene-based technologies, particularly in Asia-Pacific regions dominating OLED manufacturing. FAQs often revolve around its commercial availability, safety data sheets (SDS), and scalable synthesis—topics frequently searched in academic and industrial databases. Suppliers increasingly list it under categories like "advanced electronic materials" or "aromatic heterocycles," catering to niche buyers.

To summarize, Naphtho[2,3-b]thiophene (CAS No. 268-77-9) bridges fundamental research and industrial innovation. Its adaptability across optoelectronics, sustainable chemistry, and drug discovery positions it as a compound of enduring significance. As R&D investments grow, this molecule will likely remain at the forefront of discussions on next-generation materials and clean energy technologies.

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SunaTech Inc.
(CAS:268-77-9) Naphtho[2,3-b]thiophene
IN1721
Purity:98
Quantity:1g;5g;10g;20g
Price ($):Inquiry
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